![molecular formula C10H25O3PSi B14276456 Dimethyl[2-(triethoxysilyl)ethyl]phosphane CAS No. 180590-61-8](/img/structure/B14276456.png)
Dimethyl[2-(triethoxysilyl)ethyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[2-(triethoxysilyl)ethyl]phosphane is an organophosphorus compound that features a phosphane group bonded to a silicon-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(triethoxysilyl)ethyl]phosphane typically involves the reaction of dimethylphosphine with a suitable silicon-containing precursor. One common method is the reaction of dimethylphosphine with 2-(triethoxysilyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using distillation or chromatography techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(triethoxysilyl)ethyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Hydrolysis: The silicon-ethoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silicon-ethoxy groups.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Silanols and ethanol.
Scientific Research Applications
Dimethyl[2-(triethoxysilyl)ethyl]phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Employed in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of silicone-based materials and coatings
Mechanism of Action
The mechanism of action of dimethyl[2-(triethoxysilyl)ethyl]phosphane involves its ability to coordinate with metal ions through the phosphorus atom. This coordination can activate the metal center, enhancing its catalytic activity in various chemical reactions. The silicon-ethoxy groups can undergo hydrolysis, forming silanols that can further react with other compounds, leading to the formation of complex structures .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl[2-(triethoxysilyl)ethyl]phosphine
- 2-(Diphenylphosphino)ethyltriethoxysilane
Uniqueness
Dimethyl[2-(triethoxysilyl)ethyl]phosphane is unique due to its combination of dimethylphosphine and triethoxysilyl groups. This combination imparts distinctive reactivity and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
180590-61-8 |
|---|---|
Molecular Formula |
C10H25O3PSi |
Molecular Weight |
252.36 g/mol |
IUPAC Name |
dimethyl(2-triethoxysilylethyl)phosphane |
InChI |
InChI=1S/C10H25O3PSi/c1-6-11-15(12-7-2,13-8-3)10-9-14(4)5/h6-10H2,1-5H3 |
InChI Key |
YPYNAUYWHRDGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCP(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


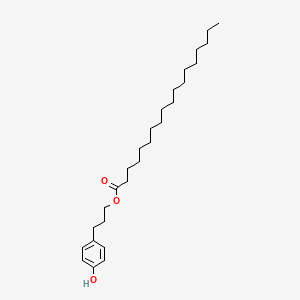
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)

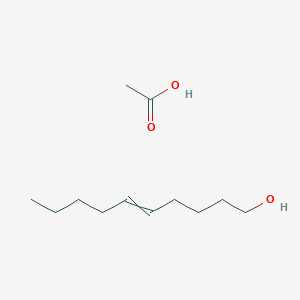
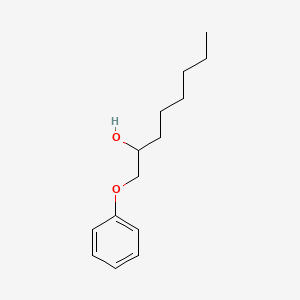
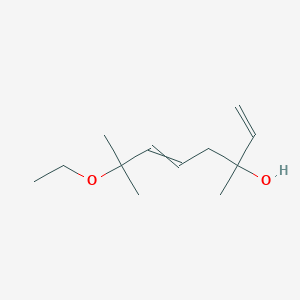
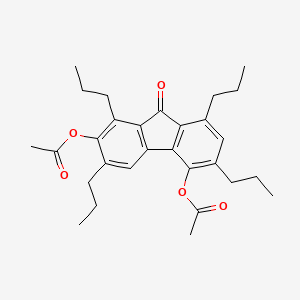

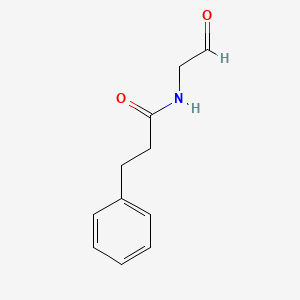
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
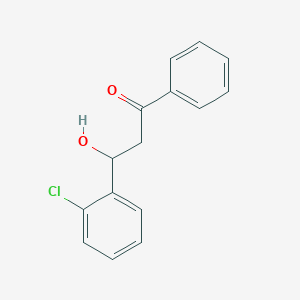

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)

